molecular formula C22H24N2O2 B5876092 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one

3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one

Cat. No.: B5876092
M. Wt: 348.4 g/mol
InChI Key: CYVDIPIBMANUKY-UHFFFAOYSA-N
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Description

3-[(4-Benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is a complex organic compound that features a chromenone core structure with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another approach involves the condensation of appropriate starting materials under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-[(4-Benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromenone core may also interact with various enzymes and proteins, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Benzyl-1-piperazinyl)methyl]-6-methyl-4H-chromen-4-one is unique due to its combination of a chromenone core and a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-benzylpiperazin-1-yl)methyl]-6-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-17-7-8-21-20(13-17)22(25)19(16-26-21)15-24-11-9-23(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVDIPIBMANUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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